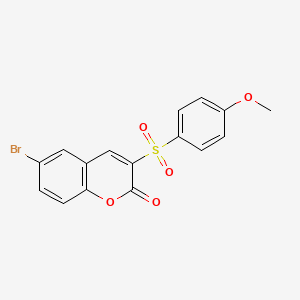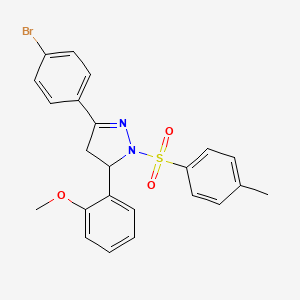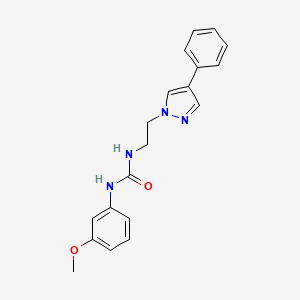
6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one is a chemical compound with the molecular formula C16H11BrO5S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one consists of a chromen-2-one core, a methoxyphenyl group, and a sulfonyl group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one has a molecular weight of 395.22. Additional physical and chemical properties can be found in databases like PubChem .Applications De Recherche Scientifique
Bromophenol Derivatives and Antioxidant Activity
Bromophenol derivatives, closely related to the compound , have been studied for their antioxidant activities. For instance, Li et al. (2011) isolated and identified 19 naturally occurring bromophenols, some of which exhibited potent antioxidant activities, suggesting their potential use in food preservation and health applications (Li, Xiao‐Ming, Gloer, & Wang, 2011).
Synthesis and Pharmaceutical Potential
Rosca (2020) conducted studies on the synthesis of new oxazol-5(4H)-ones with pharmacological potential, including derivatives of the compound of interest. These compounds were evaluated for cytotoxicity and antimicrobial activity, suggesting their potential use in drug development (Rosca, 2020).
Novel Compounds and Cancer Research
In the field of cancer research, a study by Guo et al. (2018) synthesized a novel bromophenol derivative that showed significant efficacy against human lung cancer cells. This compound induced cell cycle arrest and apoptosis, pointing towards its potential as a cancer therapeutic agent (Guo et al., 2018).
Materials Science and Polymer Chemistry
In materials science, Wang et al. (2012) investigated copoly(arylene ether sulfone)s containing methoxyphenyl groups for potential use as proton exchange membranes in fuel cells. These materials demonstrated high proton conductivities and low methanol permeabilities, making them promising candidates for fuel cell applications (Wang, Shin, Lee, Kang, Lee, & Guiver, 2012).
Propriétés
IUPAC Name |
6-bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO5S/c1-21-12-3-5-13(6-4-12)23(19,20)15-9-10-8-11(17)2-7-14(10)22-16(15)18/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPIWOPNHHLVLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2361322.png)
![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)
![{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2361330.png)
![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)
![2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2361333.png)




![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2361341.png)
![Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2361342.png)